![molecular formula C12H13N3S B6580067 4,6-dimethyl-2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine CAS No. 88579-43-5](/img/structure/B6580067.png)
4,6-dimethyl-2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine
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Description
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .
Synthesis Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms and four carbon atoms . The exact structure of “4,6-dimethyl-2-{[(pyridin-3-yl)methyl]sulfanyl}pyrimidine” is not available in the search results.Chemical Reactions Analysis
The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .Scientific Research Applications
- Further studies are needed to assess its efficacy against specific viruses and to optimize its pharmacological properties .
- By understanding its mode of action, scientists can design more effective and environmentally friendly pesticides .
- By incorporating these derivatives into solar cells, scientists aim to improve efficiency and stability .
- Researchers explore its potential for gas adsorption, separation, and controlled release of guest molecules .
Antiviral Agents and Drug Development
Pesticide Development
Photovoltaic Materials
Metal-Organic Frameworks (MOFs)
Coordination Chemistry and Catalysis
Biological Studies and Target Identification
properties
IUPAC Name |
4,6-dimethyl-2-(pyridin-3-ylmethylsulfanyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-9-6-10(2)15-12(14-9)16-8-11-4-3-5-13-7-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWWLLDXKLCTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403923 |
Source
|
Record name | Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- | |
CAS RN |
88579-43-5 |
Source
|
Record name | Pyrimidine, 4,6-dimethyl-2-[(3-pyridinylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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